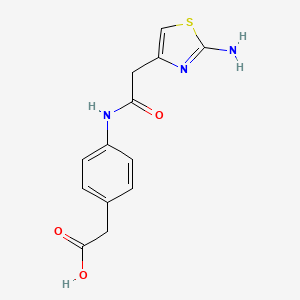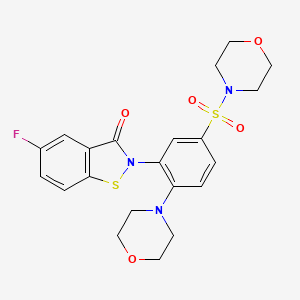
3-o-beta-d-Galactopyranosyl-d-galactose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-O-beta-D-Galactopyranosyl-D-galactose is a disaccharide composed of two galactose molecules linked by a glycosidic bond This compound is a part of the larger family of oligosaccharides and is known for its role in various biological and chemical processes
Mechanism of Action
Biochemical Pathways
The compound is involved in the modulation of bacterial growth in the colon . It promotes the growth of beneficial bacteria such as Lactobacilli and Bifidobacteria, while inhibiting the growth of harmful bacteria like Bacteroides, Clostridia, coliform bacteria, Eubacteria, and Salmonella . This modulation of bacterial growth is a result of the compound’s fermentation by the microbiota in the colon .
Pharmacokinetics
The compound passes through the stomach and small intestine without being digested or absorbed in significant amounts . It reaches the colon intact, where it is fermented by the intestinal microbiota . The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of the compound and their impact on its bioavailability are yet to be fully understood.
Result of Action
The fermentation of 3-O-β-D-Galactopyranosyl-D-Galactose by the microbiota in the colon results in the production of organic acids, such as short-chain fatty acids and lactic acid . These acids lower the pH of the colon and act as an osmotic laxative . The compound’s action also results in the modulation of bacterial growth, promoting the growth of beneficial bacteria and inhibiting harmful ones .
Action Environment
The action of 3-O-β-D-Galactopyranosyl-D-Galactose is influenced by various environmental factors. For instance, the compound’s fermentation by the microbiota and its resulting effects are dependent on the conditions in the colon . Additionally, the compound’s interaction with its targets, such as β-galactosidases, can be influenced by factors like pH and temperature
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-beta-D-Galactopyranosyl-D-galactose typically involves the enzymatic reaction catalyzed by beta-galactosidase. This enzyme facilitates the glycosidic bond formation between two galactose molecules. The reaction conditions often include a controlled temperature and pH to optimize the enzyme activity. For instance, the reaction might be carried out at a temperature of around 39.8°C with a specific enzyme concentration and substrate molar ratio .
Industrial Production Methods
Industrial production of this compound can involve large-scale enzymatic synthesis using microbial beta-galactosidases. These enzymes are sourced from various microorganisms such as yeasts, fungi, and bacteria. The process involves fermentation, enzyme extraction, and purification to obtain the desired disaccharide .
Chemical Reactions Analysis
Types of Reactions
3-O-beta-D-Galactopyranosyl-D-galactose undergoes several types of chemical reactions, including hydrolysis, oxidation, and glycosylation.
Hydrolysis: This reaction involves the cleavage of the glycosidic bond by the addition of water, resulting in the formation of two galactose molecules.
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl groups are oxidized to form aldehydes or carboxylic acids.
Glycosylation: This reaction involves the addition of a glycosyl group to the compound, forming more complex oligosaccharides.
Common Reagents and Conditions
Hydrolysis: Beta-galactosidase enzyme, water, and a buffer solution with a controlled pH.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Glycosylation: Glycosyl donors and acceptors, along with catalysts like glycosyltransferases.
Major Products Formed
Hydrolysis: Two molecules of D-galactose.
Oxidation: Aldehydes or carboxylic acids depending on the extent of oxidation.
Glycosylation: More complex oligosaccharides.
Scientific Research Applications
3-O-beta-D-Galactopyranosyl-D-galactose has several scientific research applications:
Chemistry: It is used in the synthesis of more complex carbohydrates and as a model compound for studying glycosidic bond formation and cleavage.
Biology: The compound is studied for its role in cellular processes and as a substrate for various enzymes.
Industry: It is used in the food industry as a functional ingredient and in biotechnology for the production of bioactive compounds
Comparison with Similar Compounds
Similar Compounds
Lactulose: A synthetic disaccharide composed of galactose and fructose.
Melibiose: A disaccharide composed of galactose and glucose.
Palatinose: A disaccharide composed of glucose and fructose.
Trehalose: A disaccharide composed of two glucose molecules.
Uniqueness
3-O-beta-D-Galactopyranosyl-D-galactose is unique due to its specific glycosidic linkage and its role as a substrate for beta-galactosidase. Unlike other disaccharides, it is specifically involved in the formation and cleavage of glycosidic bonds in biological systems, making it a valuable compound for studying enzymatic reactions and metabolic pathways .
Properties
IUPAC Name |
(2R,3S,4S,5R)-2,4,5,6-tetrahydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h2,4-13,15-21H,1,3H2/t4-,5+,6-,7+,8+,9+,10-,11-,12+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGEHCIVVZVBCLE-IQVNANRASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@H](C=O)O)[C@H]([C@@H](CO)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the biological significance of 3-O-β-D-galactopyranosyl-D-galactose?
A1: This disaccharide is a significant component of certain glycoproteins. For instance, it's found as part of the O-glycosyl-linked chains in epiglycanin, a major glycoprotein found on the surface of TA3-Ha mammary carcinoma ascites cells []. These complex carbohydrate structures on glycoproteins often play crucial roles in cell signaling, immune recognition, and cell-cell interactions.
Q2: How can 3-O-β-D-galactopyranosyl-D-galactose be selectively cleaved from epiglycanin?
A2: Research demonstrates that specific enzymes can target and cleave this disaccharide from epiglycanin. Both endo-N-acetyl-α-D-galactosaminidase from Diplococcus pneumoniae and N-acetyl-α-D-galactosaminyl-oligosaccharidase from Clostridium perfringens have shown the ability to effectively release 3-O-β-D-galactopyranosyl-D-galactose from epiglycanin []. This enzymatic approach highlights the specificity of these enzymes for the disaccharide structure and its linkage within the larger glycoprotein.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












